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Compound of Interest

Compound Name:
5-Methyl-1-(3-pyridinyl)-1H-

pyrrole-2-carbaldehyde

Cat. No.: B1627929 Get Quote

An In-Depth Technical Guide to the Physical Properties of 5-Methyl-1-(3-pyridinyl)-1H-
pyrrole-2-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the known physical and

chemical properties of 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde (CAS No.

931985-65-8). Synthesizing data from supplier technical sheets and chemical databases, this

document serves as a foundational resource for researchers, chemists, and drug development

professionals. The guide covers the compound's chemical identity, its significance as a

versatile synthetic building block, and its core physicochemical properties. Furthermore, it

outlines the standard analytical methodologies essential for its characterization and discusses

the causality behind these experimental choices, ensuring a framework for self-validating

protocols. While empirical data for certain properties remain unpublished, this paper

establishes a baseline for future investigative work.

Introduction and Strategic Importance
5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a

pyrrole ring core, a structure known for its prevalence in biological systems and pharmaceutical

agents.[1] Its strategic importance is amplified by the presence of two key functional groups: a

reactive aldehyde and a pyridinyl moiety. The aldehyde group serves as a versatile handle for a

wide array of chemical transformations, including condensations and cross-coupling reactions,

making it a valuable precursor in the synthesis of more complex molecules.[1]
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This compound is particularly noted as a key intermediate in the development of

pharmaceuticals, especially those targeting neurological disorders.[1] Beyond medicine, it is

explored in material science for its potential to create novel polymers and coatings with

enhanced durability.[1] Its unique structure may offer advantages over similar compounds, such

as improved solubility or tailored reactivity, making it a compound of high interest.[1]

Diagram 1: Structural Relationship

Core Scaffold:
5-Methyl-1H-pyrrole-2-carbaldehyde

Target Compound:
5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde

 N-Arylation

Substituent:
Pyridine

 Introduction of
pyridinyl group at N1

Click to download full resolution via product page

Caption: Logical construction of the target molecule from its core scaffolds.

Core Physicochemical Properties
The fundamental physical properties of a compound are critical for its handling, reaction setup,

purification, and formulation. The data summarized below has been consolidated from available

technical sources.

Table 1: Summary of Physical and Chemical Properties
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Property Value Source

CAS Number 931985-65-8 [1]

Molecular Formula C₁₁H₁₀N₂O [1]

Molecular Weight 186.2 g/mol [1]

Appearance Yellow solid [1]

Purity ≥ 95% (Determined by NMR) [1]

Storage Recommended at 0-8°C [1]

Melting Point Data not publicly available [1]

Boiling Point Data not publicly available

Solubility

Data not publicly available;

noted for potential improved

solubility characteristics.[1]

Analysis and Interpretation
Molecular Weight: At 186.2 g/mol , the compound has a relatively low molecular weight,

which is often desirable in drug discovery for adhering to guidelines like Lipinski's Rule of

Five for oral bioavailability.

Appearance & Purity: Its nature as a yellow solid is a key identifier for visual inspection. A

purity of ≥95% confirmed by NMR indicates that the material is suitable for most synthetic

and research applications without further purification.[1]

Storage and Stability: The recommendation for refrigerated storage (0-8°C) suggests that the

compound may be sensitive to heat or prolonged exposure to ambient conditions.[1] The

aldehyde functionality can be susceptible to oxidation, and proper storage under an inert

atmosphere, while not explicitly stated, is best practice to ensure long-term stability and

prevent degradation.

Analytical Characterization Protocols
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To ensure the identity, purity, and structural integrity of 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-
carbaldehyde, a suite of spectroscopic techniques is required. While full datasets are

proprietary or unpublished, the following methodologies represent the authoritative standard for

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules.

For this compound, both ¹H and ¹³C NMR would be essential.

Expertise & Causality: ¹H NMR is the method of choice for confirming the proton

environment. It would verify the presence of the methyl group, the distinct protons on the

pyrrole and pyridine rings, and the characteristic downfield singlet for the aldehyde proton

(typically δ 9-10 ppm). The integration of these signals provides a quantitative proton count,

validating the structure. ¹³C NMR complements this by identifying all unique carbon atoms,

including the carbonyl carbon of the aldehyde (typically δ 180-200 ppm). The purity

statement of "≥ 95% (NMR)" signifies that this technique was used to quantify the compound

against a standard, confirming its quality.[1]

Mass Spectrometry (MS)
MS is a critical technique for confirming the molecular weight of a compound.

Expertise & Causality: High-resolution mass spectrometry (HRMS) would be employed to

determine the compound's exact mass. For a molecular formula of C₁₁H₁₀N₂O, the expected

monoisotopic mass is approximately 186.0793 Da. An experimental HRMS result matching

this value to within a few parts per million (ppm) provides authoritative confirmation of the

elemental composition, leaving no ambiguity. This technique is self-validating as it directly

measures a fundamental physical property of the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Expertise & Causality: This technique is ideal for rapid confirmation of key structural features.

For this compound, the IR spectrum would be expected to show a strong, sharp absorption

band around 1650-1700 cm⁻¹ corresponding to the C=O stretch of the conjugated aldehyde.
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Additional characteristic bands for aromatic C-H and C=C/C=N stretching would confirm the

presence of the pyrrole and pyridine rings.

Exemplar Experimental Workflow: Melting Point
Determination
Determining the melting point is a fundamental experiment to assess the purity of a solid

crystalline compound. A sharp melting range typically indicates high purity, while a broad and

depressed range suggests the presence of impurities.

Diagram 2: Workflow for Melting Point Determination
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Sample Preparation

Instrumental Analysis

Data Interpretation

Grind sample to a fine powder

Pack sample into capillary tube
(2-3 mm height)

Place capillary in melting point apparatus

Insert

Set rapid heating ramp to ~20°C below expected MP

Switch to slow ramp (1-2°C/min) near expected MP

Record temperature at first liquid drop (T1)

Record temperature when fully liquid (T2)

Report melting range as T1 - T2

Output

Compare to literature value

Assess purity based on range sharpness

Click to download full resolution via product page

Caption: Standard operating procedure for determining the melting point of a solid.
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Gaps in Knowledge and Future Directions
A thorough review of public-domain data reveals significant gaps in the physicochemical profile

of 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde. Specifically, empirical data for the

following properties are lacking:

Melting Point: Essential for purity assessment and as a key physical identifier.

Solubility: Quantitative solubility data in a range of common organic solvents (e.g., DMSO,

DMF, methanol, dichloromethane) and aqueous systems is crucial for designing reaction

conditions and for formulation in drug development.

Spectral Data: While NMR is used for purity assessment, the publication of fully assigned ¹H

and ¹³C NMR spectra, along with IR and MS data, would provide an invaluable reference for

researchers.

Crystal Structure: X-ray crystallography would provide definitive proof of structure and

insights into the solid-state packing and intermolecular interactions.

Future work should prioritize the experimental determination of these properties to build a

complete and authoritative profile of this important synthetic intermediate.

Conclusion
5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in

both pharmaceutical and materials science, valued for its versatile synthetic handles.[1] Its

identity is defined by a molecular formula of C₁₁H₁₀N₂O, a molecular weight of 186.2 g/mol ,

and its appearance as a yellow solid.[1] While a complete public dataset of its physical

properties is not yet available, this guide establishes a baseline of knowledge and outlines the

authoritative analytical protocols required for its comprehensive characterization. The

elucidation of its remaining physical properties will further enhance its utility and application in

advanced scientific research.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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